2-Pyridinepropanol,6-fluoro-(9CI)
CAS No.: 162854-31-1
Cat. No.: VC20929046
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162854-31-1 |
|---|---|
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| IUPAC Name | 3-(6-fluoropyridin-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H10FNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2 |
| Standard InChI Key | MEZSCAOKTAWLCG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)F)CCCO |
| Canonical SMILES | C1=CC(=NC(=C1)F)CCCO |
Introduction
2-Pyridinepropanol,6-fluoro-(9CI), with the CAS number 162854-31-1, is a chemical compound that belongs to the broader class of pyridine derivatives. It is specifically a fluorinated version of pyridinepropanol, which adds unique properties due to the presence of a fluorine atom at the 6-position of the pyridine ring. This compound is used as an intermediate in the synthesis of various fine chemicals.
Synthesis and Applications
2-Pyridinepropanol,6-fluoro-(9CI) is synthesized through methods that typically involve the reaction of a fluorinated pyridine derivative with a suitable propanol precursor. This compound serves as an intermediate in the production of various pharmaceuticals and fine chemicals, where the fluorine atom can enhance biological activity or modify physical properties beneficially.
Applications:
-
Pharmaceutical Intermediates: Used in the synthesis of drugs where fluorination is crucial for biological activity.
-
Fine Chemicals: Employed in the production of specialty chemicals for various industrial applications.
Safety and Handling
Handling 2-Pyridinepropanol,6-fluoro-(9CI) requires caution due to its potential to cause skin and eye irritation. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for its hazardous properties.
Hazard Classification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Research Findings
Research on 2-Pyridinepropanol,6-fluoro-(9CI) is focused on its utility as a building block in organic synthesis. The fluorine atom introduces unique reactivity patterns that can be exploited in various chemical transformations.
Future Directions:
-
Biological Activity: Studies on the biological effects of fluorinated pyridine derivatives are ongoing, with potential applications in drug discovery.
-
Synthetic Methodologies: Development of efficient synthetic routes to 2-Pyridinepropanol,6-fluoro-(9CI) and its derivatives remains an active area of research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume